4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-11-18(12-20(25)22(15)2)27-17-8-10-24(13-17)21(26)14-23-9-7-16-5-3-4-6-19(16)23/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFCCOAIUHPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that integrates various pharmacologically relevant moieties, including an indole ring and a pyrrolidine structure. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into its core components:
- Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
- Pyrrolidine Ring : Often associated with neuroactive compounds.
- Pyridine Derivative : Contributes to the overall stability and reactivity of the molecule.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- Serotonin Receptors : The indole moiety facilitates binding to these receptors, potentially influencing mood and cognitive functions.
- Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to 4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one:
- Neuroinflammation Study :
- Cancer Therapeutics :
- Mood Disorders :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Compound A : 4-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Azetidine (4-membered ring) vs. pyrrolidine (5-membered) in the target compound.
- Substituent : Benzylsulfonyl group (electron-withdrawing) replaces the indole-acetyl group.
- Molecular Weight : 348.4 g/mol (C₁₇H₂₀N₂O₄S) vs. 364.4 g/mol for the target.
- The sulfonyl group may alter solubility and hydrogen-bonding capacity .
Compound B : 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Azetidine with indole-2-carbonyl substituent.
- Key Difference : Indole is directly conjugated via a carbonyl group (vs. acetyl linkage in the target).
- Molecular Weight : ~363.4 g/mol (estimated for C₂₁H₂₁N₃O₃) vs. 364.4 g/mol.
- Implications : Carbonyl linkage may enhance rigidity and π-π stacking with biological targets compared to the acetyl spacer .
Compound C : 4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Core : Pyran-2-one replaces pyridin-2-one; azetidine replaces pyrrolidine.
- Substituent : Same indole-acetyl group as the target but on azetidine.
- Molecular Weight : 338.4 g/mol (C₁₉H₁₈N₂O₄) vs. 364.4 g/mol.
- The smaller azetidine may limit steric bulk .
Compound D : 4-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Core : Piperidine (6-membered ring) vs. pyrrolidine.
- Substituent : Bromo-methoxybenzoyl group (halogenated aromatic).
- Molecular Weight : 435.3 g/mol (C₂₀H₂₃BrN₂O₄) vs. 364.4 g/mol.
- Implications: Larger piperidine ring offers distinct torsional angles.
Pharmacological and Physicochemical Implications
- Ring Size : Pyrrolidine (target) balances conformational flexibility and steric bulk, whereas azetidine (Compounds A–C) may restrict binding pocket access. Piperidine (Compound D) offers extended spatial occupancy.
- Substituent Effects : Indole-acetyl (target) enables π-π interactions and hydrophobic contacts, contrasting with halogenated (Compound D) or sulfonylated (Compound A) groups.
- Scaffold Differences : Pyridin-2-one (target) provides a hydrogen-bond acceptor via the carbonyl, absent in pyran-2-one (Compound C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
